4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid
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Overview
Description
4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid is a chemical compound with a complex structure that includes a cyclopropylcarbamoyl group, an amino group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methoxybenzoic acid with cyclopropyl isocyanate to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: A multi-kinase inhibitor used in cancer treatment, which shares structural similarities with 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid
4-Cyclopropylaminocarbonylphenylboronic acid: Another compound with a cyclopropylcarbamoyl group, used in various chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoic acid moiety, combined with the cyclopropylcarbamoyl group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(cyclopropylcarbamoylamino)-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-18-10-6-8(4-5-9(10)11(15)16)14-12(17)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,15,16)(H2,13,14,17) |
InChI Key |
JEAHKJPIIRLAQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2CC2)C(=O)O |
Origin of Product |
United States |
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